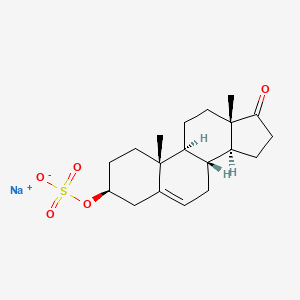
2-(Dimethylphosphoryl)isonicotinic acid
Overview
Description
2-(Dimethylphosphoryl)isonicotinic acid is a useful research compound. Its molecular formula is C8H10NO3P and its molecular weight is 199.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Properties : A study by Yuan and Liu (2005) on a new silver(I) dimer with isonicotinic acid demonstrates excellent fluorescence properties, suggesting potential applications in microsecond diffusion and membrane dynamics studies (Yuan & Liu, 2005).
Carcinogenic Studies : Research by Tóth (1972) found that while 1,2-dimethylhydrazine dihydrochloride is carcinogenic in golden hamsters, isonicotinic acid showed no significant carcinogenic action, indicating its relative safety in certain biological contexts (Tóth, 1972).
Chemical Complexes Preparation : Sandhu and Boparoy (1992) prepared new complexes of isonicotinic acid and its N-oxide with diorganotin(IV) oxides, noting varying soluble properties which could be relevant in various chemical applications (Sandhu & Boparoy, 1992).
Biological Activity in Tuberculosis Treatment : Seydel et al. (1976) emphasized the importance of the reactivity of the pyridine nitrogen atom in 2-substituted isonicotinic acid hydrazides for their biological activity, particularly in the treatment of tuberculosis (Seydel et al., 1976).
Blood Coagulation Inhibition : Isonicotinic acid hydrazide was found by Lorand and Jacobsen (1967) to be an effective inhibitor of fibrin crosslinking, impacting blood coagulation without affecting clotting time or gel formation (Lorand & Jacobsen, 1967).
Supramolecular Inclusion Compounds : A study by Sekiya and Nishikiori (2001) presented a novel strategy for synthesizing supramolecular inclusion compounds using isonicotinic acid, combining dimer formation and coordination bonding (Sekiya & Nishikiori, 2001).
properties
IUPAC Name |
2-dimethylphosphorylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-5-6(8(10)11)3-4-9-7/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFWMNGTOFCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-1-[3-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene;sulfane](/img/structure/B8137597.png)







